1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine is a complex organic compound with the molecular formula C23H32N2O3S and a molecular weight of 416.5768 . This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a butoxy and methylethyl-substituted phenyl ring.
Preparation Methods
The synthesis of 1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine involves multiple steps, typically starting with the preparation of the sulfonyl chloride derivative of the substituted phenyl ring. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural rigidity and binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine include other sulfonyl-substituted piperazines and phenylpiperazines. These compounds share structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct properties and applications .
Properties
Molecular Formula |
C23H32N2O3S |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1-(4-butoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C23H32N2O3S/c1-4-5-17-28-23-12-11-21(18-22(23)19(2)3)29(26,27)25-15-13-24(14-16-25)20-9-7-6-8-10-20/h6-12,18-19H,4-5,13-17H2,1-3H3 |
InChI Key |
GQROCJMCZIUAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.